2-Butoxy-5-chlorobenzoyl chloride
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Overview
Description
2-Butoxy-5-chlorobenzoyl chloride is an organic compound with the molecular formula C11H12Cl2O2 and a molecular weight of 247.12 g/mol . It is primarily used in research and industrial applications, particularly in the field of proteomics . The compound is characterized by the presence of a butoxy group and a chlorine atom attached to a benzoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-chlorobenzoyl chloride typically involves the chlorination of 2-butoxy-5-chlorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-butoxy-5-chlorobenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
2-Butoxy-5-chlorobenzoic Acid: Formed through hydrolysis.
2-Butoxy-5-chlorobenzyl Alcohol: Formed through reduction.
Scientific Research Applications
2-Butoxy-5-chlorobenzoyl chloride is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the modification of biomolecules for proteomics research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-5-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids, which can be modified for research and therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
2-Butoxybenzoyl Chloride: Lacks the chlorine substituent on the benzene ring.
5-Chlorobenzoyl Chloride: Lacks the butoxy group.
2-Butoxy-4-chlorobenzoyl Chloride: Chlorine substituent is in a different position.
Uniqueness
2-Butoxy-5-chlorobenzoyl chloride is unique due to the presence of both the butoxy group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
2-butoxy-5-chlorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBXLNZBGAILBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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